4-(1H-imidazol-1-ylmethyl)benzoic acid
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Overview
Description
4-(1H-imidazol-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H10N2O2. It is characterized by the presence of an imidazole ring attached to a benzoic acid moiety via a methylene bridge. This compound is known for its stability at room temperature and its solubility in organic solvents like methanol and ethanol .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, such as this compound, are often used in the synthesis of various bioactive molecules . These molecules can interact with a wide range of biological targets, depending on their specific structure and functional groups.
Mode of Action
As an imidazole derivative, it may interact with its targets through various mechanisms, such as hydrogen bonding or π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological processes, including enzymatic reactions, signal transduction, and gene regulation .
Result of Action
As an imidazole derivative, it may exert its effects through the modulation of various biological targets and pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-imidazol-1-ylmethyl)benzoic acid . For instance, the compound’s stability at room temperature suggests that it may be sensitive to heat . Additionally, its solubility profile indicates that it may interact differently with various biological environments .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a monomer to synthesize Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material and can be used in gas storage, separation, and catalysis .
Cellular Effects
It is known that this compound can cause skin and eye irritation .
Molecular Mechanism
Given its use in the synthesis of MOFs, it may interact with metal ions in biological systems, potentially influencing biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a dry room at normal temperature .
Transport and Distribution
Given its solubility properties, it may be transported via organic solvent channels .
Subcellular Localization
Given its use in the synthesis of MOFs, it may localize to areas of the cell where metal ions are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common synthetic route for 4-(1H-imidazol-1-ylmethyl)benzoic acid involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzoic acid. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution[2][2].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product[2][2].
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
4-(1H-imidazol-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a ligand in protein binding studies.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals[][4].
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: This compound is structurally similar but lacks the methylene bridge.
Methyl 4-(1H-imidazol-1-ylmethyl)benzoate: This ester derivative has different solubility and reactivity properties.
Uniqueness
4-(1H-imidazol-1-ylmethyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTHRDAMTTXZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94084-75-0 |
Source
|
Record name | 4-(1H-imidazol-1-ylmethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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